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molecular formula C10H11BrN2O B3027281 4-(2-Amino-5-bromopyridin-3-yl)-2-methylbut-3-yn-2-ol CAS No. 1262985-25-0

4-(2-Amino-5-bromopyridin-3-yl)-2-methylbut-3-yn-2-ol

Cat. No. B3027281
M. Wt: 255.11
InChI Key: ZJDLSBLSLLRJJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08329724B2

Procedure details

A suspension of 2-amino-5-bromo-3-iodopyridine (10.0 g, 33.5 mmol), bis-(triphenylphosphine)-palladium(II)-dichloride (117 mg, 0.17 mmol), copper(I)iodide (79 mg, 0.41 mmol) and triethylamine (6.1 mL, 43.5 mmol) in dichloromethane (40 mL) was treated at 23 to 30° C. within 1 to 2 hours with a solution of 1,1-dimethyl-2-propyn-1-ol (3.70 g, 44 mmol) in dichloromethane (10 mL) and the resulting mixture was stirred at 25° C. for 3 hours. The mixture was diluted with dichloromethane (20 mL) and washed with water (2×50 mL). The organic phase was then treated with 1 M HCl (80 mL). The layers were separated and the organic layer was extracted with 1 M HCl (20 mL). The combined product containing aqueous layers were washed with dichloromethane (2×10 mL). The pH of the aqueous layer was adjusted to pH 7-9 by the drop wise addition of sodium hydroxide solution (28% in water, 18 g). The resulting suspension was stirred at 20° C. for 2 hours and the crystals were then filtered off and washed with water (2×20 mL). The wet crystals were dried at 50° C./<30 mbar affording 6.99 g (82%) of 4-(2-amino-5-bromo-pyridin-3-yl)-2-methyl-but-3-yn-2-ol as a melted mass with a purity of 99.5% (HPLC, area %). 1H NMR (400 MHz, CDCl3): δ ppm 1.63 (s, 6H); 4.0 (br., 3H); 7.59 (d, J=2.4, 1H); 8.03 (d, J=2.4, 1H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
6.1 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
bis-(triphenylphosphine)-palladium(II)-dichloride
Quantity
117 mg
Type
catalyst
Reaction Step One
Name
copper(I)iodide
Quantity
79 mg
Type
catalyst
Reaction Step One
Quantity
3.7 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7](I)=[CH:6][C:5]([Br:9])=[CH:4][N:3]=1.C(N(CC)CC)C.[CH3:17][C:18]([CH3:22])([OH:21])[C:19]#[CH:20]>ClCCl.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.Cl[Pd]Cl.[Cu]I>[NH2:1][C:2]1[C:7]([C:20]#[C:19][C:18]([CH3:22])([OH:21])[CH3:17])=[CH:6][C:5]([Br:9])=[CH:4][N:3]=1 |f:4.5.6|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
NC1=NC=C(C=C1I)Br
Name
Quantity
6.1 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
40 mL
Type
solvent
Smiles
ClCCl
Name
bis-(triphenylphosphine)-palladium(II)-dichloride
Quantity
117 mg
Type
catalyst
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl
Name
copper(I)iodide
Quantity
79 mg
Type
catalyst
Smiles
[Cu]I
Step Two
Name
Quantity
3.7 g
Type
reactant
Smiles
CC(C#C)(O)C
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at 25° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with water (2×50 mL)
ADDITION
Type
ADDITION
Details
The organic phase was then treated with 1 M HCl (80 mL)
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the organic layer was extracted with 1 M HCl (20 mL)
ADDITION
Type
ADDITION
Details
The combined product containing aqueous layers
WASH
Type
WASH
Details
were washed with dichloromethane (2×10 mL)
ADDITION
Type
ADDITION
Details
The pH of the aqueous layer was adjusted to pH 7-9 by the drop wise addition of sodium hydroxide solution (28% in water, 18 g)
STIRRING
Type
STIRRING
Details
The resulting suspension was stirred at 20° C. for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
the crystals were then filtered off
WASH
Type
WASH
Details
washed with water (2×20 mL)
CUSTOM
Type
CUSTOM
Details
The wet crystals were dried at 50° C./<30 mbar

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
NC1=NC=C(C=C1C#CC(C)(O)C)Br
Measurements
Type Value Analysis
AMOUNT: MASS 6.99 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 81.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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